CUDC-101, chemically named 7-(4-(3-ethynylphenylamino)-7-methoxyquinazolin-6-yloxy)-N-hydroxyheptanamide, is a rationally designed, synthetic, small molecule inhibitor. [] It targets three key proteins implicated in cancer development and progression: epidermal growth factor receptor (EGFR), human epidermal growth factor receptor 2 (HER2), and histone deacetylases (HDACs). [, ] CUDC-101 falls under the classification of multi-target inhibitors or hybrid molecules due to its ability to simultaneously inhibit these distinct targets. [, ]
Developing Effective Delivery Systems: Addressing the challenge of CUDC-101's poor water solubility is essential for developing formulations that enhance its bioavailability and therapeutic efficacy. Nanoparticles and hyaluronidase-coated delivery systems have shown promise in preclinical studies. [, ]
The synthesis of CUDC-101 involves a multi-step chemical process. The compound is derived from the modification of existing structures to enhance its inhibitory properties against histone deacetylases and receptor tyrosine kinases. The key synthetic route includes the formation of a N-hydroxyheptanamide backbone, which is critical for its biological activity. Specific synthesis parameters include:
CUDC-101 has a complex molecular structure characterized by its N-hydroxyheptanamide moiety. Its molecular formula is C_19H_22N_4O_3, and it has a molecular weight of approximately 342.4 g/mol. The structural features include:
CUDC-101 participates in various chemical reactions primarily through its interactions with biological targets:
The mechanism of action of CUDC-101 is multifaceted:
CUDC-101 exhibits several notable physical and chemical properties:
Property | Value |
---|---|
Molecular Weight | 342.4 g/mol |
Solubility | >10 mM in DMSO |
Stability | Stable at -20 °C |
CUDC-101 has significant applications in cancer research and therapy:
Currently, CUDC-101 is undergoing phase I clinical trials aimed at assessing its safety and efficacy in patients with solid tumors, indicating its potential as a valuable addition to cancer treatment regimens.
Conventional single-target cancer therapies frequently encounter limitations due to tumor heterogeneity, adaptive resistance, and compensatory pathway activation. For instance, EGFR-targeted agents often trigger resistance via HER3 upregulation, MET amplification, or AKT reactivation [1] [8]. Simultaneous inhibition of interconnected oncogenic pathways offers a strategic solution by:
Table 1: Limitations of Single-Target Agents vs. Advantages of Multitargeted Approaches
Therapeutic Approach | Key Limitations | Multitargeted Advantages |
---|---|---|
EGFR inhibitors | HER3/MET-mediated resistance | Co-inhibition of EGFR/HER2/HDACs blocks escape routes |
HDAC inhibitors | Limited single-agent efficacy | Synergistic downregulation of survival pathways |
BRAF inhibitors | Reactivation of MAPK/PI3K signaling | Concurrent epigenetic disruption prevents adaptation |
CUDC-101 is a first-in-class small molecule designed to concurrently inhibit histone deacetylase (HDAC), epidermal growth factor receptor (EGFR), and human epidermal growth factor receptor 2 (HER2). Its pharmacophore integrates:
Table 2: Molecular Targets and Biochemical Efficacy of CUDC-101
Target Class | Specific Targets | IC50 (nM) | Biological Consequence |
---|---|---|---|
Receptor Tyrosine Kinases | EGFR | 2.4 | Suppressed MAPK/ERK signaling |
HER2 | 15.7 | Reduced dimerization-driven proliferation | |
HDAC Enzymes | HDAC1 | 4.5 | Histone H3/H4 hyperacetylation |
HDAC3 | 9.1 | p21WAF1/CIP1 upregulation | |
HDAC6 | 5.1 | α-tubulin acetylation; impaired migration |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7